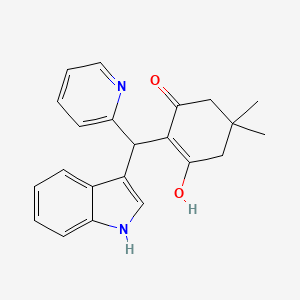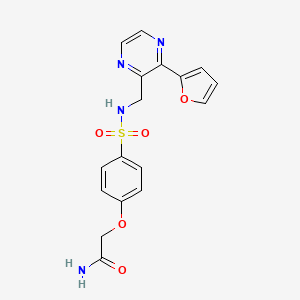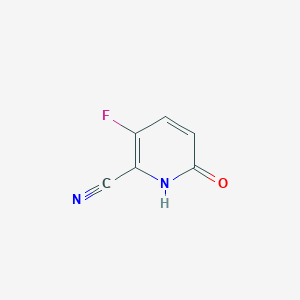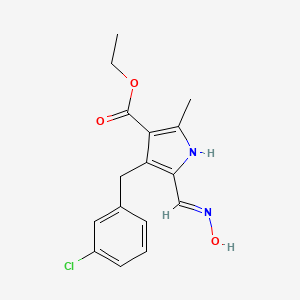
2-((1H-indol-3-yl)(pyridin-2-yl)methyl)-3-hydroxy-5,5-dimethylcyclohex-2-enone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((1H-indol-3-yl)(pyridin-2-yl)methyl)-3-hydroxy-5,5-dimethylcyclohex-2-enone" is a complex molecule that appears to be related to various research areas, including the synthesis of heterocycles, organometallic chemistry, and the study of ligands for potential applications such as dye-sensitized solar cells (DSSCs). The molecule contains an indole moiety, a pyridine ring, and a cyclohexenone core, which suggests it may have interesting chemical and physical properties .
Synthesis Analysis
The synthesis of related indole and pyridine derivatives has been explored in several studies. For instance, the reaction of 1-methyl-2-(2'-pyridinyl)-1H-indole with PtCl2(DMSO)2 resulted in a cycloplatinated product, which further reacted with neutral ligands to give various compounds . Similarly, the synthesis of pyrrolidines via 1,3-dipolar cycloadditions to sugar-derived enones has been reported, indicating the versatility of indole and pyridine derivatives in cycloaddition reactions . Moreover, the synthesis of 1,2-diaryl-6,6-dimethyl-5,6-dihydro-1H-indole-4,7-diones from arylglyoxals and enamines through domino condensation and allylic hydroxylation has been described .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography. For example, the crystal and molecular structure of a cycloplatinated indole-pyridine complex was elucidated, showing metallation to platinum via the C3 carbon of the indole nucleus . Additionally, the structures of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones were studied by single crystal X-ray diffraction, providing insights into bond lengths and angles .
Chemical Reactions Analysis
The reactivity of indole and pyridine derivatives has been explored in various chemical reactions. The phenylacetylene derivative of a cycloplatinated indole-pyridine complex was shown to react with ethanol to give a carbene complex . Furthermore, the Michael addition of 1-pyrrolidinocyclohexene to an indolinone derivative was diastereoselectively controlled, demonstrating the potential for creating stereocenters in reactions involving indole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole and pyridine derivatives have been investigated. For instance, the photophysical properties of 2-pyridin-2-yl-1H-indole derivatives were studied, revealing long-wavelength fluorescent emission sensitive to solvent polarity and pH . The importance of hydrogen bonding in the solubility and stability of pyridinone derivatives has also been highlighted . Additionally, the use of 5,5-dimethyl-3-(pyridin-2-yl)cyclohex-2-enone ligands in iridium complexes for DSSCs has been characterized, showing extended absorption response and favorable molecular orbital contributions for electron injection .
科学的研究の応用
Chemical Structure and Properties
The compound 2-((1H-indol-3-yl)(pyridin-2-yl)methyl)-3-hydroxy-5,5-dimethylcyclohex-2-enone, and related structures, have been studied for their unique chemical properties. For instance, in a study by Kloubert et al. (2012), a similar compound, 1-Methoxy-3-(pyridin-2-yl)indolizin-2-ylmethanone, was synthesized, revealing important aspects of its structural conformation and bonding characteristics, which are critical for understanding the chemical behavior of such compounds (Kloubert et al., 2012).
Synthesis Techniques
Various synthesis techniques have been explored to produce compounds with similar structures. For example, Majumdar et al. (2003) investigated the regioselective heterocyclization of 2-(Cyclohex-2′-enyl)-5,5-dimethyl-3-hydroxy cyclohex-2-enone, providing insight into the synthesis pathways of these compounds (Majumdar, Samanta & Basu, 2003).
Applications in Photovoltaics and Dye-Sensitized Solar Cells
The potential application of similar compounds in the field of photovoltaics and dye-sensitized solar cells (DSSC) has been explored. Wang et al. (2013) synthesized iridium complexes based on 5,5-dimethyl-3-(pyridine-2-yl)cyclohex-2-enone ligand, demonstrating its effectiveness in DSSC applications, indicating the relevance of these compounds in renewable energy technologies (Wang et al., 2013).
Antimicrobial and Antiviral Properties
The antimicrobial and antiviral properties of compounds structurally similar to this compound have been a significant area of research. Anekal and Biradar (2012) conducted a study on novel indole derivatives, assessing their antimicrobial activities, which suggests the potential biomedical applications of these compounds (Anekal & Biradar, 2012).
Biological Effects in Experimental Models
Research on derivatives of this compound has also included studies on their biological effects in experimental models. Carbone et al. (2013) synthesized nortopsentin analogues, including 1H-pyrrolo[2,3-b]pyridine derivatives, and evaluated their antitumor activity in diffuse malignant peritoneal mesothelioma models, highlighting the potential of these compounds in cancer treatment (Carbone et al., 2013).
作用機序
特性
IUPAC Name |
3-hydroxy-2-[1H-indol-3-yl(pyridin-2-yl)methyl]-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-22(2)11-18(25)21(19(26)12-22)20(17-9-5-6-10-23-17)15-13-24-16-8-4-3-7-14(15)16/h3-10,13,20,24-25H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPZEDIZUFRANO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(C2=CC=CC=N2)C3=CNC4=CC=CC=C43)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine](/img/structure/B2504745.png)
![1-(2-Methoxypyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2504747.png)

![4-[[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2504752.png)



![Methyl (E)-4-[methyl-[1-(4-methylsulfonylphenyl)ethyl]amino]-4-oxobut-2-enoate](/img/structure/B2504759.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2504762.png)
![6-chloro-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2504763.png)
![1-[4-(5-Bromo-4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2504765.png)
